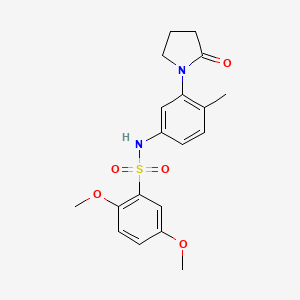

2,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-6-7-14(11-16(13)21-10-4-5-19(21)22)20-27(23,24)18-12-15(25-2)8-9-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAAGWFZOAHAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS Number: 941872-18-0) is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure includes methoxy groups and a pyrrolidinone ring, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is , with a molecular weight of approximately 378.45 g/mol. The compound features a sulfonamide group that is known for its diverse biological activities.

Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in critical cellular pathways. The presence of methoxy groups is believed to enhance binding affinity to specific targets, potentially modulating enzyme activities and influencing cellular responses.

Key Mechanisms Identified:

- Enzyme Inhibition: Potential inhibition of tyrosine kinases and other relevant enzymes.

- Cellular Modulation: Interaction with cellular pathways that regulate proliferation and apoptosis.

Anticancer Properties

Studies have shown that related compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, substituted phenyl sulfonamides have demonstrated nanomolar-level activity against multiple cancer types by blocking cell cycle progression in the G2/M phase, leading to cytoskeleton disruption and anoikis .

Case Studies and Research Findings

-

In Vitro Studies:

- A study evaluated the binding affinity of similar compounds to tyrosine kinase receptors, suggesting that modifications in the methoxy and pyrrolidinone groups significantly affect their inhibitory potency.

-

Animal Models:

- Research involving animal models has shown that compounds with similar structures can reduce tumor growth in xenograft models, indicating potential for therapeutic use in oncology.

- Metabolite Identification:

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | C_{19}H_{22}N_{2}O_{5} | Exhibits selective inhibition properties; studied for cancer treatment. |

| N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | C_{19}H_{20}F_{3}N_{2}O | Contains trifluoromethyl group; investigated for different pharmacological effects. |

Scientific Research Applications

2,5-Dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound with diverse applications in scientific research, particularly in microbiology and infectious diseases. It is a complex organic compound featuring a benzenesulfonamide moiety, methoxy groups, and a pyrrolidinone ring, with a molecular weight of approximately 406.45 g/mol.

Scientific Research Applications

2,5-Dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is used in the following applications:

- Antibacterial Properties: Researches explore the antibacterial properties of the compound against specific bacterial strains.

- Bacterial Cultures: The compound is used to grow bacterial strains such as Gram-positive or Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) Assays: It helps in determining the lowest concentration that inhibits bacterial growth.

- Time-Kill Assays: It is used to assess bactericidal activity over time.

- Mechanism Studies: It helps investigate the compound’s mode of action, such as cell wall disruption or protein synthesis inhibition.

Data Table of Similar Compounds and Their Properties

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,4-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | Contains methoxy groups and a sulfonamide | Explored for antimicrobial properties |

| N-(4-Chloro)-N-(3,4-dimethoxyphenyl)-benzenesulfonamide | Chlorine substitution on phenyl ring | Exhibits selective enzyme inhibition |

| N-(4-Methyl)-N-[3-(pyridyl)]benzenesulfonamide | Contains pyridine moiety | Demonstrates anti-inflammatory effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds (from ) are analyzed for comparative insights:

Compound 6189-52-2: 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

- Core structure : Benzamide (vs. benzenesulfonamide in the target compound).

- Key substituents: A 2,5-dioxopyrrolidin-1-yl group (two ketone groups on the pyrrolidine ring) at position 4. A chromeno[4,3-b]pyridinone moiety linked to the benzamide.

- Functional implications: The chromenopyridinone scaffold is associated with kinase inhibition and anticancer activity. The dioxopyrrolidine may increase polarity compared to the mono-oxo pyrrolidinone in the target compound. The benzamide core typically exhibits different pharmacokinetic profiles (e.g., lower metabolic stability) than sulfonamides .

Compound 871486-55-4: 4-methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide

- Core structure : Benzenesulfonamide (shared with the target compound).

- Key substituents: Methoxy groups at positions 4 (on the benzene ring) and 2 (on the phenylamino group). Morpholin-4-ylsulfonyl group at position 5 of the phenylamino group.

- Functional implications: The morpholine sulfonyl group enhances solubility due to its hydrophilic nature, contrasting with the lipophilic 2-oxopyrrolidin-1-yl group in the target compound.

Compound 313533-45-8: 4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide

- Core structure : Benzamide (vs. benzenesulfonamide).

- Key substituents: Cyclohexylamino sulfonyl group at position 4. Methyl groups at position 3 (on the benzene ring) and position 2 (on the phenylamino group).

- Functional implications: The cyclohexylamino group introduces significant steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The benzamide core and methyl substitutions suggest divergent metabolic pathways compared to the target compound’s benzenesulfonamide scaffold .

Comparative Data Table

| Property | Target Compound | Compound 6189-52-2 | Compound 871486-55-4 | Compound 313533-45-8 |

|---|---|---|---|---|

| Core structure | Benzenesulfonamide | Benzamide | Benzenesulfonamide | Benzamide |

| Key substituents | 2,5-dimethoxy; 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl | 2,5-dioxopyrrolidin-1-yl; chromenopyridinone | 4-methoxy; 5-morpholin-4-ylsulfonyl | 4-cyclohexylamino sulfonyl; 3-methyl; 2-methylphenyl |

| Polarity | Moderate (methoxy and pyrrolidinone balance) | High (dioxopyrrolidine, chromenopyridinone) | High (morpholine sulfonyl) | Low (cyclohexylamino, methyl groups) |

| Pharmacological target | Likely enzyme inhibition (e.g., carbonic anhydrase) | Kinase inhibition, anticancer | Enzyme inhibition (e.g., COX-2) | Undisclosed (steric bulk suggests membrane targets) |

| Solubility | Moderate (methoxy and sulfonamide enhance aqueous solubility) | Low (chromenopyridinone reduces solubility) | High (morpholine sulfonyl) | Low (lipophilic substituents) |

Research Findings and Limitations

- Structural insights: The target compound’s 2-oxopyrrolidin-1-yl group provides a balance of rigidity and hydrogen-bonding capability absent in analogs with morpholine or cyclohexylamino groups.

- Pharmacological gaps : Direct comparative bioactivity data (e.g., IC50 values, binding affinities) are unavailable in the provided evidence, necessitating caution in extrapolating functional differences.

- Synthetic challenges: The chromenopyridinone and dioxopyrrolidine moieties (in Compound 6189-52-2) likely require complex synthetic routes compared to the target compound’s simpler substituents.

Preparation Methods

Direct Sulfonation of 1,4-Dimethoxybenzene

Reaction Conditions :

- Substrate : 1,4-Dimethoxybenzene (10 mmol).

- Sulfonating Agent : Chlorosulfonic acid (12 mmol) in dichloromethane (DCM).

- Temperature : 0–5°C (ice bath).

- Time : 4 hours.

Procedure :

Chlorosulfonic acid is added dropwise to 1,4-dimethoxybenzene in DCM. The mixture is stirred at 0–5°C until completion (monitored via TLC). The product is extracted with cold DCM, washed with NaHCO₃, and dried over MgSO₄.

Challenges :

Alternative Route via Thiophenol Intermediate

Reaction Sequence :

- Reduction of 2,5-Dimethoxybenzenesulfonyl Chloride :

- Oxidation to Sulfonyl Chloride :

Advantages :

Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline

Friedel-Crafts Acylation

Reaction Conditions :

- Substrate : 4-Methylaniline (10 mmol).

- Acylating Agent : 2-Pyrrolidone (12 mmol).

- Catalyst : AlCl₃ (1.2 equiv).

- Solvent : Nitrobenzene.

- Temperature : 120°C.

- Time : 8 hours.

Procedure :

AlCl₃ is added to a mixture of 4-methylaniline and 2-pyrrolidone in nitrobenzene. The reaction is heated under reflux, quenched with ice-water, and extracted with ethyl acetate.

Yield : 65–70%.

Optimization :

- Excess AlCl₃ improves electrophilic substitution but risks decomposition.

- Solvent choice critical for regioselectivity (nitrobenzene > toluene).

Reductive Amination

Alternative Approach :

- Nitration : 4-Methylaniline → 3-Nitro-4-methylaniline (HNO₃/H₂SO₄, 0°C).

- Reduction : Nitro to amine (H₂/Pd-C, 80% yield).

- Cyclization : Reaction with γ-butyrolactam (NaH, DMF, 110°C, 6 hours).

Yield : 60–65%.

Coupling Reaction: Sulfonamide Formation

Reaction Conditions :

- Sulfonyl Chloride : 2,5-Dimethoxybenzenesulfonyl chloride (1.1 equiv).

- Amine : 4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline (1.0 equiv).

- Base : Pyridine (2.5 equiv).

- Solvent : Tetrahydrofuran (THF).

- Temperature : 25°C.

- Time : 12 hours.

Procedure :

The amine and pyridine are dissolved in THF. Sulfonyl chloride is added dropwise, and the mixture is stirred overnight. The product is precipitated with ice-water, filtered, and recrystallized from ethanol.

Yield : 75–80%.

Key Parameters :

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J=8.0 Hz, 1H), 6.98 (s, 1H), 3.89 (s, 3H), 3.85 (s, 3H), 3.72–3.68 (m, 4H), 2.45 (s, 3H), 2.10–2.05 (m, 2H).

- MS (ESI) : m/z 431.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A (Direct Sulfonation) | Pathway B (Thiophenol Route) |

|---|---|---|

| Overall Yield | 62% | 68% |

| Purity (HPLC) | 97.5% | 99.1% |

| Reaction Time | 8 hours | 12 hours |

| Cost Efficiency | Moderate | High |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

- Methodology : The compound is synthesized via multi-step reactions. A common approach involves coupling a sulfonamide intermediate (e.g., 2,5-dimethoxybenzenesulfonyl chloride) with a substituted aniline derivative, such as 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. Reaction conditions (e.g., base catalysts like triethylamine, solvents like DCM or DMF, and room temperature) are critical for achieving high yields. Purification typically employs column chromatography or recrystallization .

- Key Steps :

Preparation of the sulfonyl chloride intermediate.

Nucleophilic substitution with the aniline derivative.

Optimization of solvent polarity to minimize byproducts.

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy groups at positions 2 and 5 on the benzene ring, pyrrolidone ring integration) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and stereoelectronic interactions (if crystalline) .

- Critical Parameters : Deuteration of reactive protons (e.g., sulfonamide NH) in NMR analysis reduces signal overlap .

Q. What are the primary biological targets of this sulfonamide derivative?

- Hypothesized Targets : Sulfonamides often target enzymes like carbonic anhydrases or neurotransmitter receptors due to their structural mimicry of endogenous substrates. The pyrrolidone moiety in this compound suggests potential affinity for neurological targets (e.g., GABA_A receptors or serotonin transporters) .

- Validation Methods :

- In vitro binding assays (e.g., radioligand displacement).

- Enzyme inhibition studies with purified proteins .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

- Case Study : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., pH, co-solvents like DMSO).

- Troubleshooting Steps :

Standardize Assay Buffers : Use consistent ionic strength and pH (e.g., PBS at pH 7.4).

Control Solvent Effects : Limit DMSO to ≤0.1% to avoid protein denaturation.

Validate Target Specificity : Use knockout cell lines or competitive inhibitors to confirm on-target effects .

Q. What strategies optimize the reaction yield during scale-up synthesis?

- Process Chemistry Considerations :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve efficiency.

- Continuous Flow Synthesis : Enhances heat/mass transfer and reduces side reactions compared to batch methods .

- Byproduct Analysis : LC-MS monitoring identifies impurities (e.g., unreacted sulfonyl chloride), enabling real-time adjustments .

Q. How does computational modeling inform the design of analogs with improved potency?

- Approaches :

- Molecular Docking : Predicts binding poses with targets (e.g., carbonic anhydrase IX). The methoxy groups may form hydrogen bonds with catalytic zinc ions .

- QSAR Studies : Correlates substituent electronegativity (e.g., fluorine vs. methoxy) with activity cliffs.

- Software Tools : Schrödinger Suite, AutoDock Vina, or MOE for trajectory analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.